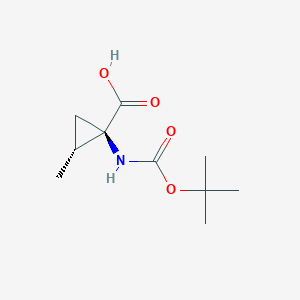
cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid: is a compound that belongs to the class of cyclopropane derivatives. Cyclopropane is a three-membered ring structure that is known for its high ring strain and unique chemical properties. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino group makes this compound particularly useful in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by the introduction of the Boc protecting group. One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. The amino group is then introduced through nucleophilic substitution, and the Boc group is added using di-tert-butyl dicarbonate in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The choice of catalysts and reagents is crucial to ensure the scalability and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions: cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. The unique properties of the cyclopropane ring make it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
cis-2-Aminomethylcyclopropane carboxylic acid: This compound is an agonist for the GABAA-rho receptor and has applications in neuroscience research.
cis-1-Amino-2-indanol: This compound is used in the resolution of racemic carboxylic acids and has applications in asymmetric synthesis.
Uniqueness: cis-1-Boc-amino-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. The cyclopropane ring adds to its uniqueness by imparting high ring strain and reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
88950-65-6 |
|---|---|
Molekularformel |
C10H17NO4 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
(1R,2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6-5-10(6,7(12)13)11-8(14)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-,10-/m1/s1 |
InChI-Schlüssel |
RDFVWJDTLMKIGI-LHLIQPBNSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@]1(C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CC1(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
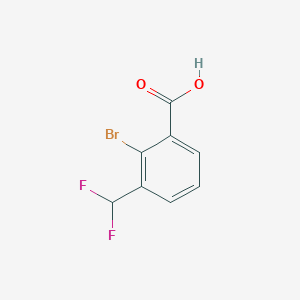
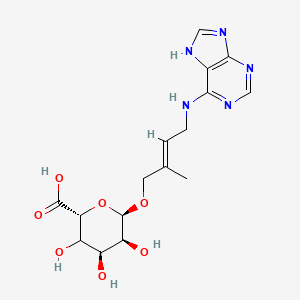
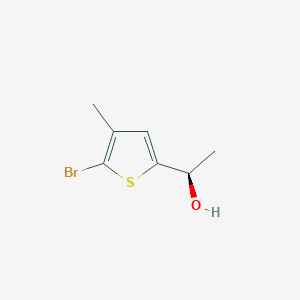
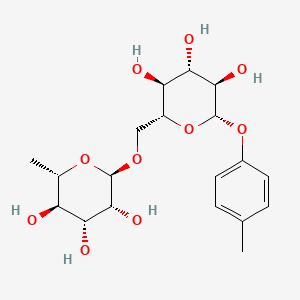

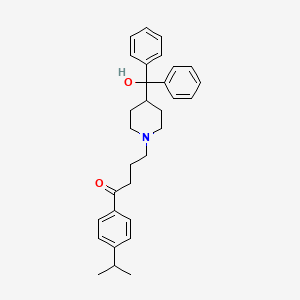
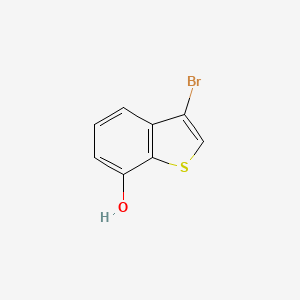
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)

![7-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13435942.png)
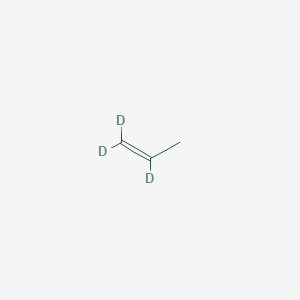

![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)
